5-(2,4-Dimethoxyphenyl)thiophene-2-carbaldehyde
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Overview
Description
5-(2,4-Dimethoxyphenyl)thiophene-2-carbaldehyde is an organic compound with the molecular formula C13H12O3S. It consists of a thiophene ring substituted with a 2,4-dimethoxyphenyl group and an aldehyde functional group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dimethoxyphenyl)thiophene-2-carbaldehyde typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10).
Introduction of the 2,4-Dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group can be introduced through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the 2,4-dimethoxyphenyl group is coupled with a halogenated thiophene.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Paal-Knorr synthesis and Suzuki-Miyaura coupling to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dimethoxyphenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: Br2, HNO3, in solvents like acetic acid or sulfuric acid.
Major Products
Oxidation: 5-(2,4-Dimethoxyphenyl)thiophene-2-carboxylic acid.
Reduction: 5-(2,4-Dimethoxyphenyl)thiophene-2-methanol.
Substitution: 5-(2,4-Dimethoxyphenyl)-3-bromothiophene-2-carbaldehyde.
Scientific Research Applications
5-(2,4-Dimethoxyphenyl)thiophene-2-carbaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structural features make it a potential candidate for developing new drugs with anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: It is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 5-(2,4-Dimethoxyphenyl)thiophene-2-carbaldehyde depends on its application:
In Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
In Materials Science: The compound’s electronic properties, such as its ability to donate or accept electrons, make it suitable for use in electronic devices.
Comparison with Similar Compounds
Similar Compounds
5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde: Similar structure with a diphenylamino group instead of the 2,4-dimethoxyphenyl group.
5-(2,4-Dimethoxyphenyl)thiophene-2-carboxylic acid: An oxidized form of the compound with a carboxylic acid group instead of an aldehyde group.
Uniqueness
5-(2,4-Dimethoxyphenyl)thiophene-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in applications requiring precise molecular interactions, such as in the development of organic electronic materials and pharmaceuticals .
Properties
Molecular Formula |
C13H12O3S |
---|---|
Molecular Weight |
248.30 g/mol |
IUPAC Name |
5-(2,4-dimethoxyphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C13H12O3S/c1-15-9-3-5-11(12(7-9)16-2)13-6-4-10(8-14)17-13/h3-8H,1-2H3 |
InChI Key |
HZVZHFJRLGQSDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(S2)C=O)OC |
Origin of Product |
United States |
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